2-Methoxy-4-(4-oxo-2-phenyl-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 4-methylbenzoate
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Overview
Description
2-Methoxy-4-(4-oxo-2-phenyl-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 4-methylbenzoate is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(4-oxo-2-phenyl-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 4-methylbenzoate involves multiple steps, starting from simpler aromatic compounds. One common approach is to use a series of coupling reactions, followed by cyclization and functional group modifications. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to maximize efficiency. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(4-oxo-2-phenyl-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while reduction might produce more saturated compounds .
Scientific Research Applications
2-Methoxy-4-(4-oxo-2-phenyl-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 4-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions with proteins or enzymes.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(4-oxo-2-phenyl-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]acetyl}hydrazono)methyl]phenyl 4-methoxybenzoate
- 2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]acetyl}hydrazono)methyl]phenyl 4-ethoxybenzoate
- 2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]acetyl}hydrazono)methyl]phenyl 4-butyloxybenzoate .
Uniqueness
What sets 2-Methoxy-4-(4-oxo-2-phenyl-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 4-methylbenzoate apart is its unique combination of functional groups and aromatic rings, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C38H31NO4 |
---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
[2-methoxy-4-(4-oxo-2-phenyl-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-5-yl)phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C38H31NO4/c1-23-12-14-26(15-13-23)38(41)43-33-19-17-27(22-34(33)42-2)37-36-30(20-28(21-32(36)40)24-8-4-3-5-9-24)35-29-11-7-6-10-25(29)16-18-31(35)39-37/h3-19,22,28,37,39H,20-21H2,1-2H3 |
InChI Key |
GKAPZKGAPJZWNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C3C4=C(CC(CC4=O)C5=CC=CC=C5)C6=C(N3)C=CC7=CC=CC=C76)OC |
Origin of Product |
United States |
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